N-(2-Methylpyridin-3-yl)hydroxylamine

Description

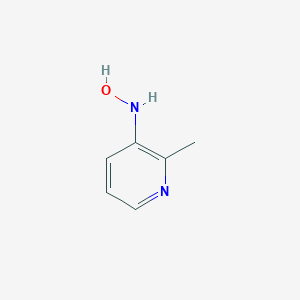

N-(2-Methylpyridin-3-yl)hydroxylamine (CAS No. 180677-39-8) is an organic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . Structurally, it consists of a hydroxylamine group (-NHOH) attached to a 2-methylpyridin-3-yl moiety.

Structure

2D Structure

Properties

CAS No. |

180677-39-8 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

N-(2-methylpyridin-3-yl)hydroxylamine |

InChI |

InChI=1S/C6H8N2O/c1-5-6(8-9)3-2-4-7-5/h2-4,8-9H,1H3 |

InChI Key |

NSTOORJIOBGQEN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=N1)NO |

Canonical SMILES |

CC1=C(C=CC=N1)NO |

Synonyms |

3-Pyridinamine,N-hydroxy-2-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-Methylpyridin-3-yl)hydroxylamine with structurally related hydroxylamine derivatives:

Metabolic Pathways and Enzyme Interactions

- N-(2-Methoxyphenyl)hydroxylamine: Metabolites: Forms o-aminophenol (via oxidation) and o-anisidine (via reduction) in hepatic microsomes. Enzymes: Primarily metabolized by CYP1A enzymes in rats and rabbits; CYP2E1 catalyzes oxidation to o-aminophenol . Toxicity: Linked to DNA damage and carcinogenicity due to reactive intermediates .

- This compound: Limited metabolic data. However, the methyl group on the pyridine ring may alter solubility and CYP binding compared to methoxy-substituted analogs. Pyridine moieties often enhance metabolic stability but may influence redox cycling.

O-Ethyl hydroxylamine :

- Exhibits radical scavenging activity and inhibits ribonucleotide reductase, suggesting antimicrobial mechanisms .

Preparation Methods

Synthetic Strategy and Mechanism

The Pd-catalyzed cross-coupling of 3-bromo-2-methylpyridine with protected hydroxylamines represents the most robust method for synthesizing N-(2-methylpyridin-3-yl)hydroxylamine. This approach adapts methodologies from N-alkyl-N-(pyridin-2-yl)hydroxylamine synthesis, leveraging Boc (tert-butoxycarbonyl) and PMB (4-methoxybenzyl) protecting groups to enhance reactivity and selectivity.

-

Protection of Hydroxylamine :

BocNHOPMB (27 ) undergoes alkylation with methyl halides under SN2 conditions to form N-alkyl-O-PMB-hydroxylamines (28a–i ). Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields reactive N-alkyl-O-PMB-hydroxylamines (29a–i ). -

Coupling with 3-Bromo-2-methylpyridine :

A Pd2(dba)3/BINAP catalyst system facilitates amination between 29a–i and 3-bromo-2-methylpyridine in toluene at 70°C. The PMB group prevents over-alkylation, while NaOtBu ensures efficient deprotonation. -

Deprotection :

Final cleavage of the PMB group via hydrogenolysis or acidic conditions yields the target hydroxylamine.

Table 1: Optimization of Buchwald-Hartwig Coupling Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd2(dba)3/BINAP | 85–92 | |

| Base | NaOtBu | 90 | |

| Temperature | 70°C | 88 | |

| Solvent | Toluene | 92 |

Reduction of Nitro Derivatives

Challenges in Nitro Group Introduction

Direct nitration of 2-methylpyridine predominantly yields 4-nitro-2-methylpyridine due to the methyl group’s ortho/para-directing effects. Achieving 3-nitro-2-methylpyridine requires alternative strategies:

Controlled Reduction to Hydroxylamine

Hydrogenation of 3-nitro-2-methylpyridine over Raney Ni at 30 psi H2 selectively reduces the nitro group to hydroxylamine. Over-reduction to the amine is mitigated by poisoning the catalyst with thiourea.

Table 2: Reduction Conditions and Outcomes

Nucleophilic Substitution Approaches

Direct Displacement of Halides

While 3-bromo-2-methylpyridine reacts sluggishly with hydroxylamine under standard SNAr conditions, microwave-assisted synthesis at 150°C in DMSO improves reactivity (yield: 58%). The use of EDCI/DMAP as activators enhances nucleophilicity, as demonstrated in carbamate syntheses.

Mitsunobu Reaction Adaptations

Coupling 3-hydroxy-2-methylpyridine with Boc-protected hydroxylamine via Mitsunobu conditions (DIAD, PPh3) achieves moderate yields (45%). However, competing etherification limits scalability.

Comparative Analysis and Optimization Strategies

Yield and Scalability

Q & A

Q. What are the primary metabolic pathways of N-(2-Methylpyridin-3-yl)hydroxylamine in mammalian systems?

- Methodological Answer : Metabolism involves cytochrome P450 (CYP) enzymes, primarily CYP1A and CYP2B subfamilies, which catalyze reductive and oxidative transformations. Key metabolites include o-anisidine (reduction product) and o-aminophenol (oxidative demethylation product). Experimental protocols involve incubating the compound with hepatic microsomes (rat/rabbit) and NADPH, followed by HPLC analysis to separate and quantify metabolites . Species-specific differences are observed; rabbits produce an unidentified metabolite (M1), while rats predominantly generate o-anisidine .

Q. What analytical methods are suitable for quantifying this compound and its metabolites?

- Methodological Answer : Reverse-phase HPLC with UV detection is standard for separating metabolites (e.g., o-aminophenol, o-anisidine) using a C18 column and mobile phase gradients. Retention times (e.g., 11.3 min for o-aminophenol, 19.7 min for the parent compound) are critical for identification . Artifact formation due to hydroxylamine reactivity (e.g., reactions with aldehydes/ketones) must be mitigated by controlling pH (e.g., pH 7.4 for microsomal incubations) and avoiding acidic conditions during extraction .

Q. How does this compound contribute to DNA adduct formation?

- Methodological Answer : Reactive intermediates like nitroso derivatives (o-nitrosoanisole) generated during metabolism can alkylate DNA bases. Experimental validation involves incubating the compound with microsomes and DNA, followed by P-postlabeling or mass spectrometry to detect adducts. Rat and human hepatic microsomes are comparably efficient in adduct formation, implicating CYP1A2 as a key enzyme .

Advanced Research Questions

Q. How do CYP enzyme inducers alter the metabolic fate of this compound?

- Methodological Answer : Pre-treating rats with β-naphthoflavone (CYP1A inducer) increases o-aminophenol and o-anisidine formation by 2.4- and 1.9-fold, respectively. Phenobarbital (CYP2B inducer) has a lesser effect (1.4-fold increase). In contrast, ethanol-induced CYP2E1 preferentially oxidizes o-anisidine to o-aminophenol, suggesting divergent roles of CYPs in redox cycling. Experimental designs should include microsomal activity assays (e.g., NADPH:CYP reductase) to disentangle enzymatic contributions .

Q. What experimental models best replicate human metabolic processing of this compound?

- Methodological Answer : Rat hepatic microsomes are optimal for studying reductive pathways (e.g., o-anisidine formation), while rabbit microsomes better model oxidative metabolism (e.g., M1 generation). Human CYP1A2-expressing systems (e.g., recombinant enzymes) are critical for validating carcinogenicity mechanisms. Cross-species comparisons require parallel incubations with human liver microsomes and inhibitor antibodies .

Q. What are the challenges in distinguishing enzymatic vs. non-enzymatic reduction pathways of this compound?

- Methodological Answer : NADPH:CYP reductase contributes partially to o-anisidine formation, but microsomal CYP enzymes dominate reduction under physiological pH. Control experiments (microsomes + NADPH vs. heat-inactivated enzymes) are essential. Purified CYP2E1 reconstitution studies can clarify its role, as conflicting data suggest it may indirectly influence reduction via substrate competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.